tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate
Overview
Description
Scientific Research Applications
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate has a wide range of applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used as a rigid linker in protac development for targeted protein degradation .
Mode of Action
As a component in PROTACs, it likely facilitates the binding of the PROTAC to its target protein, leading to the protein’s degradation .
Biochemical Pathways
As part of a PROTAC, it would be involved in the ubiquitin-proteasome pathway, leading to the degradation of target proteins .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and to be a p-gp substrate .
Result of Action
As a component in PROTACs, its action would result in the degradation of target proteins .
Biochemical Analysis
Biochemical Properties
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate: plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450 . These interactions often involve the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. The nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
The effects of This compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, This compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of This compound can change over time in laboratory settings. This compound is relatively stable under standard storage conditions, but it can degrade over time, especially when exposed to light or high temperatures . Long-term studies have shown that its effects on cellular function can vary, with some effects becoming more pronounced over extended periods of exposure. For instance, prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
In animal models, the effects of This compound vary with different dosages. At lower doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
This compound: is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound. The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in specific tissues or cellular compartments, depending on its affinity for certain transporters or binding sites.
Subcellular Localization
The subcellular localization of This compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with 7-azaspiro[3.5]nonane-2-one . The reaction typically requires a base such as sodium hydride and an organic solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere at a controlled temperature .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
Uniqueness
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows it to act as a versatile building block in organic synthesis and provides unique reactivity compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl N-(7-azaspiro[3.5]nonan-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-8-13(9-10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSKWUIJYPVHKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570967 | |
Record name | tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147611-03-8 | |
Record name | Carbamic acid, N-7-azaspiro[3.5]non-2-yl-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147611-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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